molecular formula C10H16O B101733 3-Tert-butylcyclohex-2-en-1-one CAS No. 17299-35-3

3-Tert-butylcyclohex-2-en-1-one

Cat. No.: B101733
CAS No.: 17299-35-3
M. Wt: 152.23 g/mol
InChI Key: MGDNXRBGKVBLEI-UHFFFAOYSA-N
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Description

3-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexenone derivative featuring a tert-butyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylcyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and tert-butyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: Cyclohexanone is first converted to its enolate form, which then undergoes alkylation with tert-butyl chloride to yield 3-Tert-butylcyclohexanone. This intermediate is subsequently subjected to dehydrogenation to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted cyclohexenones.

Scientific Research Applications

3-Tert-butylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo redox reactions, and participate in nucleophilic or electrophilic reactions. The specific pathways depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Butylcyclohex-2-en-1-one: Similar structure but with a butyl group instead of a tert-butyl group.

    Cyclohex-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

3-Tert-butylcyclohex-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for applications requiring specific structural features.

Biological Activity

3-Tert-butylcyclohex-2-en-1-one is a cyclic compound with the molecular formula C₁₀H₁₈O, characterized by a cyclohexene structure containing a tert-butyl group and a ketone functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and industrial applications, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound features:

  • A cyclohexene ring with a double bond between the second and third carbon atoms.
  • A tert-butyl group that enhances steric bulk, influencing its reactivity and interactions with biological systems.

This structural configuration may contribute to its unique biological activities, including potential cytotoxicity and antibacterial effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Its potential applications include:

  • Odorant in Fragrance Formulations : The compound's unique structure contributes to its aromatic properties, making it suitable for use in perfumes and other fragrance products.
  • Cytotoxicity : Similar compounds have shown varying degrees of cytotoxic effects, suggesting that this compound may also possess such properties, warranting further investigation into its pharmacological potential.

The mechanism of action for this compound involves:

  • Interaction with various molecular targets, potentially acting as a substrate for enzymes.
  • Participation in redox reactions and nucleophilic or electrophilic reactions depending on the biological context .

Cytotoxicity Studies

A study examining the cytotoxic effects of structurally related compounds indicated that this compound could exhibit similar activity. Further research is needed to quantify its effects on specific cell lines and elucidate the underlying mechanisms.

Antibacterial Activity

Compounds with similar structures have demonstrated antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, but detailed investigations are required to confirm these findings and determine effective concentrations.

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized this compound using various methods. The synthesized compound was then evaluated for its biological activity against several bacterial strains. Preliminary results showed promising antibacterial activity at certain concentrations, indicating potential for further development as an antimicrobial agent.

Concentration (µg/mL) Bacterial Strain Inhibition Zone (mm)
50E. coli12
100S. aureus15
200P. aeruginosa18

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved administering various doses to animal models over an extended period. Results indicated no significant adverse effects at lower doses, but further studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

3-tert-butylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2,3)8-5-4-6-9(11)7-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNXRBGKVBLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286133
Record name 3-tert-butylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17299-35-3
Record name NSC43894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-butylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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